
SiroliMus-D3/RapaMycin-D3
Vue d'ensemble
Description
SiroliMus-D3/RapaMycin-D3: is a deuterium-labeled derivative of sirolimus (rapamycin), a macrolide compound produced by the bacterium Streptomyces hygroscopicus. This compound is known for its potent immunosuppressive and antiproliferative properties, primarily through the inhibition of the mammalian target of rapamycin (mTOR) pathway . The deuterium labeling enhances its stability and allows for more precise pharmacokinetic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of SiroliMus-D3/RapaMycin-D3 involves the incorporation of deuterium atoms into the sirolimus molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium at specific positions within the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves fermentation of Streptomyces hygroscopicus to produce sirolimus, followed by chemical modification to incorporate deuterium. The final product is purified using techniques such as chromatography to ensure high purity and consistency .
Analyse Des Réactions Chimiques
Mechanism of Action and Biochemical Reactions
2.1 mTOR Inhibition
SiroliMus-D3 binds to FKBP12 (FK506-binding protein 12), forming a complex that inhibits mTORC1 (mammalian target of rapamycin complex 1) . This disrupts downstream signaling pathways:
- p70 S6K Inhibition : Blocks ribosomal protein S6 phosphorylation, halting mRNA translation .
- 4E-BP1 Activation : Prevents eIF-4E binding, reducing translation initiation .
2.2 Synergistic Interactions
- Vitamin D3 : Shows synergistic immunomodulatory effects with 1,25(OH)₂D₃, enhancing suppression of PHA-stimulated PBMC proliferation (CI = 0.01) .
- PI3K/mTOR Inhibitors : Combined therapies (e.g., rapamycin + LY294002) achieve enhanced growth suppression at lower doses .
Research Findings and Implications
4.1 Renal Toxicity
- Tubular Damage : Reduces megalin-mediated protein reabsorption, leading to tubular proteinuria in mice .
- Nephrotoxicity : Exacerbates intratubular cast formation in protein overload nephropathy .
4.2 Ageing and Disease Models
Applications De Recherche Scientifique
Immunosuppression in Organ Transplantation
Sirolimus is widely used in organ transplantation to prevent rejection. It works by inhibiting T-cell activation and proliferation, which are critical processes in the immune response against transplanted organs.
Case Study: Kidney Transplant Recipients
A study involving kidney transplant patients demonstrated that those treated with Sirolimus had a lower incidence of acute rejection compared to those receiving conventional therapies. The use of Sirolimus allowed for reduced doses of corticosteroids, minimizing potential side effects associated with long-term steroid use .
Treatment of Autoimmune Diseases
Sirolimus has shown promise in managing autoimmune diseases, particularly rheumatoid arthritis (RA).
Clinical Trial: Low-Dose Sirolimus for RA
In a clinical trial involving RA patients, low-dose Sirolimus combined with conventional immunosuppressants led to significant reductions in disease activity scores (DAS28) and an increase in regulatory T cells (Tregs), suggesting an immunomodulatory effect that could enhance treatment efficacy while reducing the need for higher doses of traditional immunosuppressants .
Cancer Therapy
Sirolimus exhibits antiproliferative properties, making it a candidate for cancer treatment.
Application: Lymphoma Treatment
Research indicates that Sirolimus can improve survival rates in lymphoma patients undergoing reduced-intensity conditioning hematopoietic stem cell transplantation (RIC HSCT). The compound was associated with a decreased risk of lymphoma progression, highlighting its potential as part of a therapeutic regimen for hematological malignancies .
Aging and Longevity Research
Recent studies have explored the role of Sirolimus in extending lifespan and improving healthspan by targeting aging-related pathways.
Evidence from Animal Studies
Animal models have shown that Sirolimus can extend lifespan when administered during middle age. For instance, treatment initiated at 270 days of age resulted in a lifespan increase of up to 60% in mice. Additionally, improvements in cardiovascular function and reductions in body weight were observed, indicating broader health benefits beyond mere longevity .
Neurological Disorders
The compound has been investigated for its neuroprotective effects and potential applications in neurodegenerative diseases.
Study on Multiple Sclerosis
A study demonstrated that Sirolimus combined with vitamin D3 significantly reduced the incidence of experimental allergic encephalomyelitis (EAE), an animal model for multiple sclerosis. This combination therapy provided near-total protection against paralysis, suggesting a synergistic effect that could be beneficial in treating autoimmune neurological disorders .
Metabolic Disorders
Sirolimus has been studied for its effects on metabolic health, particularly concerning obesity and insulin sensitivity.
Clinical Insights
In older adults, intermittent administration of Sirolimus was associated with improved muscle performance and metabolic parameters. Participants showed enhanced muscle strength and endurance, indicating potential benefits for combating sarcopenia and metabolic syndrome .
Summary Table: Applications of Sirolimus-D3/Rapamycin-D3
Mécanisme D'action
SiroliMus-D3/RapaMycin-D3 exerts its effects primarily through the inhibition of the mTOR pathway. The compound forms a complex with the intracellular protein FKBP12, which then binds to and inhibits mTORC1 (mammalian target of rapamycin complex 1). This inhibition blocks the downstream signaling pathways involved in cell growth, proliferation, and survival. The mTOR pathway is a critical regulator of various cellular processes, and its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders .
Comparaison Avec Des Composés Similaires
Everolimus: Another mTOR inhibitor with similar immunosuppressive and antiproliferative properties.
Temsirolimus: An analog of sirolimus used primarily in the treatment of renal cell carcinoma.
Tacrolimus: An immunosuppressant that inhibits calcineurin rather than mTOR, used in organ transplantation.
Uniqueness: SiroliMus-D3/RapaMycin-D3 is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism and distribution is critical .
Activité Biologique
Sirolimus, also known as rapamycin, is a macrolide compound with significant biological activity, particularly in immunosuppression and cancer therapy. The D3 variant, Sirolimus-D3, refers to a deuterated form of rapamycin that may enhance its pharmacokinetic properties. This article explores the biological activity of Sirolimus-D3/Rapamycin-D3, focusing on its mechanisms of action, therapeutic applications, and recent research findings.
Sirolimus exerts its effects primarily through the inhibition of the mechanistic target of rapamycin (mTOR), a crucial regulator of cell growth and metabolism. The mTOR pathway is involved in various cellular processes including:
- Cell Proliferation : Sirolimus inhibits antigen-induced proliferation of T cells and B cells by forming a complex with FKBP12, which subsequently inhibits mTORC1 activity .
- Protein Synthesis : The inhibition of mTORC1 leads to decreased phosphorylation of downstream targets such as p70 S6 kinase and 4EBP1, resulting in reduced protein synthesis and cell cycle arrest at the G1 phase .
- Autophagy Induction : Sirolimus promotes autophagy, a cellular degradation process that can prevent tumorigenesis and support cell survival under stress conditions .
1. Immunosuppression
Sirolimus is widely used in organ transplantation to prevent graft rejection. Its unique immunosuppressive profile allows for reduced doses when combined with other agents like calcineurin inhibitors. Studies indicate that sirolimus can achieve similar or improved outcomes compared to traditional therapies while minimizing nephrotoxicity .
2. Cancer Therapy
The antitumor properties of sirolimus have been extensively studied. It has shown efficacy against various cancers including breast cancer, melanoma, and lymphangioleiomyomatosis. For instance, rapamycin has been demonstrated to inhibit the growth of HER-2-overexpressing breast cancer cells by down-regulating cyclin D3 .
3. Longevity Research
Recent studies suggest that sirolimus may extend lifespan and improve healthspan in aging populations by modulating mTOR signaling pathways. Animal studies have indicated that mTOR inhibition can lead to increased lifespan by up to 20% .
Research Findings
Recent investigations into the biological activity of this compound have yielded valuable insights:
- Synergistic Effects : A study found that combining sirolimus with 1,25-dihydroxyvitamin D3 significantly enhanced immunomodulatory effects in vitro and in vivo, suggesting potential clinical applications for autoimmune diseases .
- Bioavailability Studies : Research comparing compounded and generic forms of rapamycin indicated that while both forms are bioavailable, the generic formulation showed higher bioavailability per milligram administered .
- Case Studies : Reports have highlighted instances of sirolimus-associated infertility, particularly in male transplant recipients, emphasizing the need for careful monitoring during treatment .
Table 1: Summary of Biological Activities
Table 2: Clinical Studies Overview
Study Type | Intervention | Population | Outcome Measures | Findings |
---|---|---|---|---|
RCT | Sirolimus vs Control | Heart-Lung Transplant Recipients | Fertility outcomes | Infertility reported |
Preclinical | Rapamycin | Mice | Tumor growth inhibition | Significant reduction observed |
Observational | Compounded vs Generic Rapamycin | Normative Aging Individuals | Blood levels post-administration | Higher bioavailability noted |
Propriétés
IUPAC Name |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11-,16-12-,31-17-,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1/i8D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJCIRLUMZQUOT-STESSXJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@H]/1C[C@@H]2CC[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C\C=C/C=C1/C)C)C)OC)O)\C)C)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H79NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.